2-Butyl-1,3-benzoxazol-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

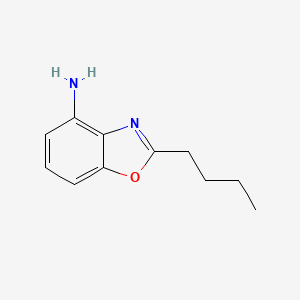

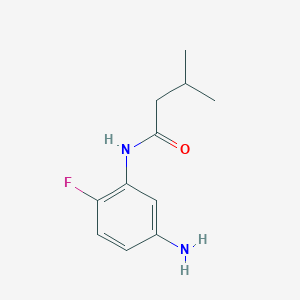

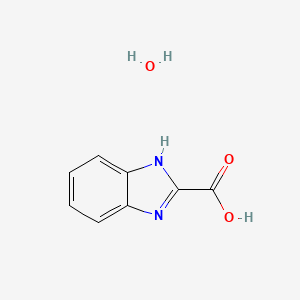

2-Butyl-1,3-benzoxazol-4-amine is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. In the case of 2-Butyl-1,3-benzoxazol-4-amine, the benzoxazole ring is substituted with a butyl group at the 2-position and an amino group at the 4-position.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. Although the papers provided do not directly describe the synthesis of 2-Butyl-1,3-benzoxazol-4-amine, they offer insights into related synthetic approaches. For instance, the synthesis of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazoles involves the reaction of amines with other nitrogen-containing heterocycles . Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is reported to proceed via a three-component reaction involving benzyl alcohols, isatoic anhydride, and primary amines . These methods highlight the versatility of amines in heterocyclic synthesis, which could be applicable to the synthesis of 2-Butyl-1,3-benzoxazol-4-amine.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic framework that can influence the compound's reactivity and interaction with other molecules. X-ray analysis is a common technique used to confirm the structure of synthesized compounds, as demonstrated in the synthesis of 2,3-dihydro-2-(2-hydroxyphenylimino)-4-methylthiazoles . Although the exact molecular structure of 2-Butyl-1,3-benzoxazol-4-amine is not provided, similar analytical techniques would likely be employed to confirm its structure.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including transformations involving their heterocyclic rings. For example, the reaction of 2-(2-oxopropylthio)benzoxazoles with amines leads to the formation of thiazole derivatives . Additionally, the reduction of azoxy compounds can yield a variety of related heterocycles . These reactions demonstrate the reactivity of the oxazole ring and its potential to be modified into different structures, which could be relevant for the chemical reactions of 2-Butyl-1,3-benzoxazol-4-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of substituents such as the butyl and amino groups can affect properties like solubility, boiling point, and melting point. The reactivity of the compound can also be influenced by these substituents, as seen in the case of the reactivity of azoxy and diazenyl groups in triazole oxides . While specific data on 2-Butyl-1,3-benzoxazol-4-amine is not provided, it can be inferred that its properties would be similar to those of related benzoxazole compounds.

科学研究应用

-

Synthetic Organic Chemistry

- Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

-

Green Chemistry

- A facile, green, and efficient method for the direct oxidative amination of benzoxazoles using heterocyclic ionic liquid as catalyst has been developed .

- The reaction proceeded smoothly at room temperature and gave the desirable 2-aminobenzoxazoles with good to excellent yields (up to 97%) .

- The catalyst 1-butylpyridinium iodide can be easily recycled and reused with similar efficacies for at least four cycles .

-

Pharmaceuticals

- Benzoxazoles and their derivatives have been described as potent 5-HT 3 -receptor antagonists , which are promising targets for the treatment of Alzheimer’s disease and schizophrenia .

- Furthermore, abundant other drug targets have been addressed by 2-aminobenzoxazoles, such as α7 nicotinic acetylcholine receptor (nAchR) agonist, 5-HT 6 -receptor antagonist, and MK-4305 in clinical trials against insomnia .

-

Antifungal Activity

-

Transition-Metal-Free Direct C-2 Aroylation

-

Direct Oxidative Amination

- A facile, green, and efficient method for the direct oxidative amination of benzoxazoles using heterocyclic ionic liquid as catalyst has been developed .

- The reaction proceeded smoothly at room temperature and gave the desirable 2-aminobenzoxazoles with good to excellent yields (up to 97%) .

- The catalyst 1-butylpyridinium iodide can be easily recycled and reused with similar efficacies for at least four cycles .

-

Synthetic Strategies

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor have been reviewed .

- A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

-

Transition-Metal-Free Direct C-2 Aroylation

未来方向

Benzoxazoles, including “2-Butyl-1,3-benzoxazol-4-amine”, have been the subject of extensive research due to their wide range of biological activities and their potential in drug discovery . Future research may focus on developing new synthetic methodologies and exploring their biological activities .

属性

IUPAC Name |

2-butyl-1,3-benzoxazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-3-7-10-13-11-8(12)5-4-6-9(11)14-10/h4-6H,2-3,7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVTUWRAAMTHQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C=CC=C2O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594701 |

Source

|

| Record name | 2-Butyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-1,3-benzoxazol-4-amine | |

CAS RN |

886361-02-0 |

Source

|

| Record name | 2-Butyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)